
Dual URAT1/GLUT9 Inhibition: A Technical Guide
for Hyperuricemia Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KPH2f

Cat. No.: B12417061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor

for gout and is associated with other metabolic and cardiovascular diseases.[1] The renal

transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) are key players

in the reabsorption of uric acid in the kidneys, making them critical targets for therapeutic

intervention.[2][3] Dual inhibition of both URAT1 and GLUT9 presents a promising strategy to

effectively lower serum uric acid levels by promoting its excretion.[4] This technical guide

provides an in-depth overview of a URAT1/GLUT9 dual inhibitor, CDER167, and other novel

analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing

relevant pathways and workflows.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of selected

URAT1/GLUT9 dual inhibitors and related compounds.

Table 1: In Vitro Inhibitory Activity of URAT1/GLUT9 Inhibitors
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Compound Target IC50 (μM) Cell Line Reference

CDER167 URAT1 2.08 ± 0.31 HEK293 [2][3]

GLUT9 91.55 ± 15.28 HEK293T [2][3]

RDEA3170

(Verinurad)
URAT1 1.47 ± 0.23 HEK293 [2][3]

GLUT9
No effect at 100

μM
HEK293T [2][3]

Benzbromarone URAT1 0.84 ± 0.17 HEK293 [4]

Probenecid URAT1 31.12 ± 4.23 HEK293 [4]

KPH2f URAT1 0.24 - [5]

GLUT9 9.37 ± 7.10 - [5]

Verinurad URAT1 0.17 - [5]

Thienopyrimidine

Cmpd 29
URAT1 2.01 - [6]

GLUT9 18.21 - [6]

Table 2: In Vivo Efficacy of URAT1/GLUT9 Inhibitors in Hyperuricemic Mice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/350381255_CDER167_a_dual_inhibitor_of_URAT1_and_GLUT9_is_a_novel_and_potent_uricosuric_candidate_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/33767379/
https://www.researchgate.net/publication/350381255_CDER167_a_dual_inhibitor_of_URAT1_and_GLUT9_is_a_novel_and_potent_uricosuric_candidate_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/33767379/
https://www.researchgate.net/publication/350381255_CDER167_a_dual_inhibitor_of_URAT1_and_GLUT9_is_a_novel_and_potent_uricosuric_candidate_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/33767379/
https://www.researchgate.net/publication/350381255_CDER167_a_dual_inhibitor_of_URAT1_and_GLUT9_is_a_novel_and_potent_uricosuric_candidate_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/33767379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724292/
https://pubmed.ncbi.nlm.nih.gov/34998055/
https://pubmed.ncbi.nlm.nih.gov/34998055/
https://pubmed.ncbi.nlm.nih.gov/34998055/
https://pubmed.ncbi.nlm.nih.gov/38482820/
https://pubmed.ncbi.nlm.nih.gov/38482820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Dosage Duration

Serum
Uric Acid
Reductio
n

Urine
Uric Acid
Excretion

Animal
Model

Referenc
e

CDER167

10

mg/kg/day

(oral)

7 days

More

effective

than

RDEA3170

Significantl

y promoted

Potassium

oxonate-

induced

[2][3]

RDEA3170

20

mg/kg/day

(oral)

7 days - -

Potassium

oxonate-

induced

[2][3]

KPH2f 10 mg/kg -

Equally

effective as

verinurad

Higher

than

verinurad

- [5]

Verinurad 10 mg/kg - - - - [5]

Thienopyri

midine

Cmpd 29

0.5 mg/kg -

2-fold

increase

vs.

lesinurad

- - [6]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The

following sections describe the key experimental protocols for evaluating URAT1/GLUT9 dual

inhibitors.

In Vitro URAT1 and GLUT9 Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds

against URAT1 and GLUT9 transporters.

1. Cell Culture and Transfection:
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Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM)

supplemented with fetal bovine serum and antibiotics.

For the URAT1 assay, HEK293 cells are transiently transfected with a plasmid expressing

human URAT1.[2]

For the GLUT9 assay, HEK293T cells are used and transfected with a plasmid expressing

human GLUT9.[2][3]

2. Uric Acid Uptake Assay:

Transfected cells are seeded in 24-well plates.

After reaching confluency, the cells are washed with a buffer (e.g., Hanks' Balanced Salt

Solution).

The cells are then incubated with various concentrations of the test compound (e.g.,

CDER167) for a specified time.

A solution containing [14C]-labeled uric acid is added to initiate the uptake reaction.[2][3]

The uptake is stopped by washing the cells with ice-cold buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

3. Data Analysis:

The percentage of inhibition is calculated for each compound concentration relative to a

vehicle control.

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-

response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Hyperuricemia Animal Model
Objective: To evaluate the uric acid-lowering efficacy of test compounds in a living organism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.researchgate.net/publication/350381255_CDER167_a_dual_inhibitor_of_URAT1_and_GLUT9_is_a_novel_and_potent_uricosuric_candidate_for_the_treatment_of_hyperuricemia
https://www.researchgate.net/publication/350381255_CDER167_a_dual_inhibitor_of_URAT1_and_GLUT9_is_a_novel_and_potent_uricosuric_candidate_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/33767379/
https://www.researchgate.net/publication/350381255_CDER167_a_dual_inhibitor_of_URAT1_and_GLUT9_is_a_novel_and_potent_uricosuric_candidate_for_the_treatment_of_hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/33767379/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Animal Model Induction:

A commonly used model is the potassium oxonate-induced hyperuricemic mouse or rat

model.[2][3][7] Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric

acid in rodents.[7]

Animals (e.g., Kunming mice) are administered potassium oxonate intraperitoneally or orally

to induce hyperuricemia.[8]

In some protocols, a purine precursor like hypoxanthine is co-administered to further

increase uric acid levels.[7]

2. Compound Administration:

Test compounds (e.g., CDER167) are administered orally or via another appropriate route at

specified doses and for a defined duration (e.g., 7 days).[2][3]

A vehicle control group and a positive control group (e.g., treated with a known uricosuric

agent like RDEA3170) are included.[2]

3. Sample Collection and Analysis:

Blood samples are collected at designated time points to measure serum uric acid levels.

Urine samples are collected over a specific period (e.g., 24 hours) to measure urinary uric

acid excretion.

Serum and urine uric acid levels are quantified using analytical methods such as high-

performance liquid chromatography (HPLC) or enzymatic assays.

4. Data Analysis:

The percentage reduction in serum uric acid and the increase in urinary uric acid excretion

are calculated for the treatment groups relative to the hyperuricemic control group.

Statistical analysis is performed to determine the significance of the observed effects.
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Visualizations
The following diagrams illustrate key pathways and workflows relevant to URAT1/GLUT9 dual

inhibitor research.
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Caption: Renal Uric Acid Reabsorption Pathway via URAT1 and GLUT9.
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Caption: Experimental Workflow for URAT1/GLUT9 Dual Inhibitor Evaluation.
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Caption: Mechanism of Action for URAT1/GLUT9 Dual Inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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